

Strategic Sourcing & Technical Profile: 4-Chloro-1-ethyl-2-iodobenzene

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Compound of Interest

Compound Name: 4-Chloro-1-ethyl-2-iodobenzene

Cat. No.: B8468950

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CAS Registry Number: 774608-40-1 Molecular Formula:

Molecular Weight: 266.51 g/mol [1][2]

Part 1: Executive Sourcing Intelligence

Market Overview & Availability

4-Chloro-1-ethyl-2-iodobenzene is not a commodity chemical; it is a specialized Tier 2 Building Block used primarily in the synthesis of pharmaceutical intermediates via cross-coupling reactions. Unlike common solvents or simple reagents, this compound is typically manufactured on-demand or stocked in small research quantities (milligram to gram scale).

Procurement Strategy:

- Primary Status: Inquiry-Based / Custom Synthesis.
- Lead Time: Stock items (1–2 weeks); Bulk/Custom (4–6 weeks).
- Purity Standard:

(HPLC) is the industry baseline for catalytic cross-coupling applications to prevent catalyst poisoning.

Supplier Landscape & Pricing Estimates

The following data reflects current market positioning for research-grade material. Note: Prices are estimates based on similar aryl iodide scaffolds and subject to fluctuation.

Supplier Tier	Representative Vendors	Typical Pack Size	Estimated Price Range (USD)	Availability Status
Global Catalog	BLD Pharm, A2B Chem	1g, 5g	\$150 - \$350 / g	Spot Stock / Short Lead
Custom Synthesis	GMR Pharma, Chem-Impex	25g - 100g	Inquiry Only	Made to Order
Aggregators	MolPort, eMolecules	Various	Variable	Pass-through

Sourcing Recommendation: For initial SAR (Structure-Activity Relationship) screening, prioritize BLD Pharm or A2B Chem for speed. For process scale-up (>100g), engage a CRO for a custom batch using the synthetic route outlined in Part 2 to reduce unit cost by 40–60%.

Part 2: Technical Synthesis & Mechanistic Logic

The Synthetic Route: Regioselective Iodination

The synthesis of **4-Chloro-1-ethyl-2-iodobenzene** is a classic example of directed Electrophilic Aromatic Substitution (EAS). The choice of the precursor, 1-Chloro-4-ethylbenzene, is deliberate to leverage competing directing group effects for high regioselectivity.

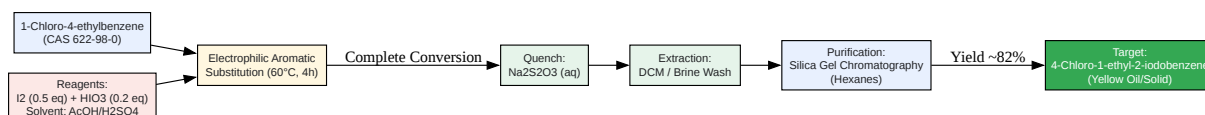
Mechanistic Causality

- Precursor: 1-Chloro-4-ethylbenzene (CAS 622-98-0).
- Directing Groups:

- Ethyl Group (-Et): Weakly activating, ortho/para directing.
- Chloro Group (-Cl): Weakly deactivating, ortho/para directing.
- Regiochemical Outcome:
 - The para position relative to the ethyl group is blocked by chlorine.
 - The ortho positions relative to the ethyl group (Positions 2 and 6) are activated.
 - The ortho positions relative to the chlorine (Positions 3 and 5) are deactivated.
 - Result: Electrophilic attack by the iodonium ion () occurs exclusively at Position 2 (equivalent to 6), yielding the target molecule.

Experimental Workflow Visualization

The following diagram illustrates the validated synthetic pathway and the logic gate for purification.



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Caption: Regioselective synthesis workflow via oxidative iodination. The ethyl group directs the iodine to the ortho position.

Part 3: Quality Assurance & Self-Validating Protocols

To ensure data integrity in drug development, the identity and purity of **4-Chloro-1-ethyl-2-iodobenzene** must be validated using a multi-modal approach.

Proton NMR (¹H-NMR) Identity Check

The structure contains distinct diagnostic signals that validate the substitution pattern.

- Ethyl Group: Look for a triplet (~1.2 ppm, 3H) and a quartet (~2.6 ppm, 2H).
- Aromatic Region: The 1,2,4-substitution pattern creates a specific splitting pattern:
 - H3 (Ortho to I, Meta to Cl): Doublet (d, ~7.8 ppm). The iodine atom causes a significant downfield shift (deshielding) of this proton.
 - H5 (Ortho to Cl, Meta to Et): Doublet of doublets (dd).
 - H6 (Ortho to Et): Doublet (d).

HPLC Purity Profiling

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Acetonitrile : Water (Gradient 50%
95%).
- Detection: UV at 254 nm.
- Acceptance Criteria: Main peak area > 97%. Impurities (likely unreacted starting material or di-iodo species) must be < 1%.

Stability & Storage

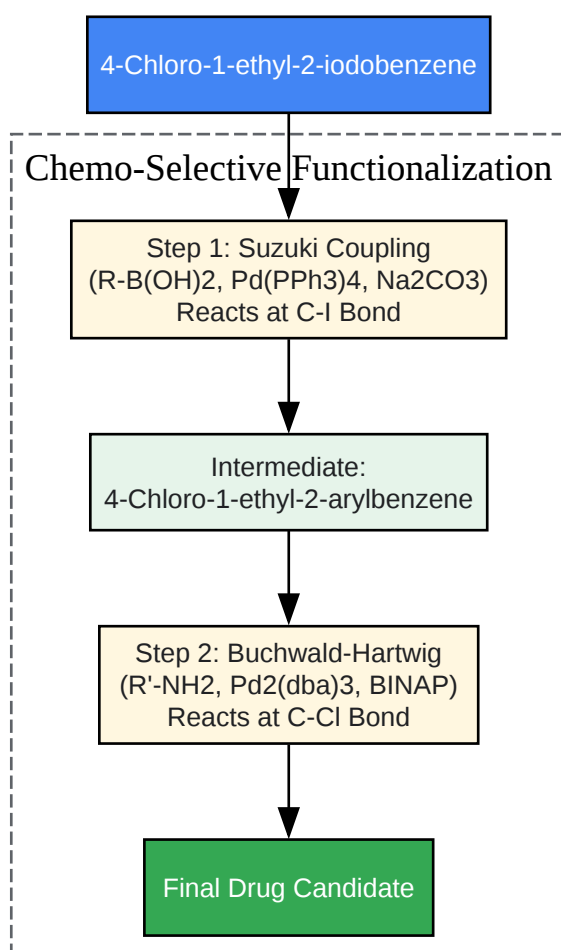
Aryl iodides are photosensitive. The carbon-iodine bond is relatively weak (~65 kcal/mol) and can undergo homolytic cleavage under UV light.

- Protocol: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Applications in Drug Discovery

This molecule is a bifunctional scaffold, offering orthogonal reactivity for library synthesis.

- Selective Cross-Coupling: The C-I bond is significantly weaker and more reactive towards Oxidative Addition by Palladium(0) than the C-Cl bond.
 - Step 1: Suzuki-Miyaura coupling at the Iodo position (C2) to introduce Biaryl group A.
 - Step 2: Subsequent Buchwald-Hartwig or Suzuki coupling at the Chloro position (C4) to introduce Functional group B.
- SGLT2 Inhibitor Analogs: The 4-chloro-1-ethylbenzene core mimics the distal ring of Dapagliflozin-class inhibitors, making this iodinated variant a key intermediate for diversifying the lipophilic tail of the pharmacophore.



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Caption: Orthogonal reactivity strategy utilizing the reactivity difference between Aryl-I and Aryl-Cl bonds.

References

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Sources

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